

An In-depth Technical Guide to Di(2-ethylhexyl) Adipate (DEHA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Adipate**

Cat. No.: **B1204190**

[Get Quote](#)

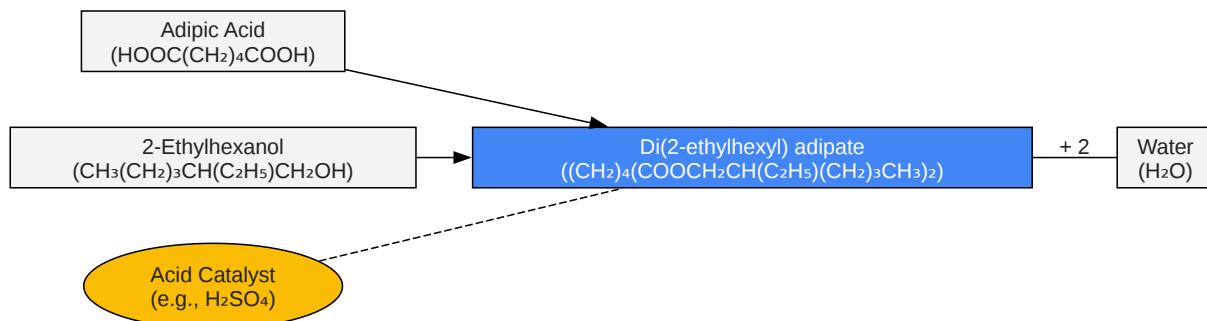
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of di(2-ethylhexyl) **adipate** (DEHA), a widely used industrial chemical.

Chemical Identity and Structure

Di(2-ethylhexyl) **adipate**, commonly known as DEHA, is an organic compound with the chemical formula C₂₂H₄₂O₄.^[1] It is the diester formed from the reaction of adipic acid and 2-ethylhexanol.^{[1][2]} DEHA is a colorless, oily liquid with a mild odor.^{[1][3]}

Table 1: Chemical Identifiers for Di(2-ethylhexyl) **adipate**


Identifier	Value
IUPAC Name	Bis(2-ethylhexyl) hexanedioate ^{[1][4]}
Synonyms	DEHA, Dioctyl adipate (DOA) ^{[1][2][5]}
CAS Number	103-23-1 ^{[1][5]}
Molecular Formula	C ₂₂ H ₄₂ O ₄ ^{[1][6]}
Molecular Weight	370.574 g/mol ^[1]

Synthesis of Di(2-ethylhexyl) adipate

The primary industrial method for producing DEHA is through the esterification of adipic acid with 2-ethylhexanol.^{[5][7]} This reaction is typically catalyzed by an acid, such as sulfuric acid or para-toluenesulfonic acid.^[5] The reaction involves the condensation of two molecules of 2-ethylhexanol with one molecule of adipic acid, resulting in the formation of DEHA and water as a byproduct.^[2]

More recently, enzymatic synthesis methods using lipases, such as *Candida antarctica* lipase B, have been explored as a more sustainable alternative, achieving high conversion rates.^{[8][9]} ^[10]

Below is a diagram illustrating the chemical synthesis of Di(2-ethylhexyl) **adipate**.

[Click to download full resolution via product page](#)

Caption: Synthesis of Di(2-ethylhexyl) **adipate**.

Physicochemical Properties

DEHA is a viscous liquid with low volatility.^[5] It is characterized by its good flexibility at low temperatures and resistance to weathering.^[11]

Table 2: Physical and Chemical Properties of Di(2-ethylhexyl) **adipate**

Property	Value
Appearance	Colorless to light-colored oily liquid[1][5]
Melting Point	-67.8 °C[1][5]
Boiling Point	417 °C[1][5]
Density	0.922 - 0.93 g/cm ³ at 20 °C[1][5]
Solubility in water	Very slightly soluble (< 200 mg/L at 20 °C)[5]
Solubility in organic solvents	Very soluble in acetone, diethyl ether, and ethanol[5]
Flash Point	196 °C[1][5]
Autoignition Temperature	377 °C[1]
Octanol/Water Partition Coefficient (log P)	8.1[5]

Spectroscopic Data

Spectroscopic data for DEHA, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been reported and are available in various databases.[5][12][13][14][15][16] These data are crucial for the identification and characterization of the compound.

Applications

The primary application of DEHA is as a plasticizer, particularly for polyvinyl chloride (PVC).[5][11] It is added to plastics to increase their flexibility, durability, and workability.[6][11] DEHA is widely used in the production of:

- Flexible PVC food films (cling wrap)[5]
- Wire and cable insulation[11]
- Children's toys[11]
- Coatings and inks[6]

- Adhesives and sealants[6]
- Lubricants and hydraulic fluids[5][6]
- Cosmetics and personal care products[5][7]

Toxicological Profile

DEHA exhibits very low acute toxicity.[1] The oral LD50 in rats is estimated to be between 25 and 45 g/kg of body weight.[5][17] It is rapidly absorbed, metabolized, and excreted in humans and experimental animals.[5] The International Agency for Research on Cancer (IARC) has classified DEHA as "not classifiable as to its carcinogenicity to humans (Group 3)".[1] Some studies have indicated that at high doses, DEHA can cause liver toxicity in rodents.[17] Long-term exposure to high levels of DEHA has been associated with reduced body weight and damage to the liver and testes in animal studies.[18]

Table 3: Acute Oral Toxicity of Di(2-ethylhexyl) adipate

Species	Sex	LD50 (g/kg body weight)
Rat	Male	45[5][17]
Rat	Female	25[5][17]
Mouse	Male	15[5][17]
Mouse	Female	25[5][17]

Experimental Protocols

Synthesis of Di(2-ethylhexyl) adipate (Acid-Catalyzed Esterification)

Materials:

- Adipic acid
- 2-Ethylhexanol

- Sulfuric acid (or p-toluenesulfonic acid) as a catalyst
- Reactor equipped with a heating unit, stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus)

Procedure:

- Charge the reactor with adipic acid and 2-ethylhexanol. A molar ratio of slightly more than 2:1 of 2-ethylhexanol to adipic acid is often used to drive the reaction to completion.[\[19\]](#)
- Add a catalytic amount of sulfuric acid.
- Heat the mixture to its boiling point under agitation.
- Continuously remove the water formed during the reaction using the water separator to shift the equilibrium towards the product side.
- Monitor the reaction until no more water is produced.
- Cool the reaction mixture.
- The crude product is then typically washed with water to remove the acid catalyst and any unreacted adipic acid.[\[19\]](#)
- The excess 2-ethylhexanol is removed by distillation.
- Further purification may be achieved through vacuum distillation to obtain the final DEHA product.

Determination of Physical Properties

Standard laboratory methods are employed to determine the physical properties of DEHA:

- Melting and Boiling Points: Determined using a melting point apparatus and distillation setup, respectively, under controlled pressure.
- Density: Measured using a pycnometer or a density meter at a specified temperature.

- Solubility: Assessed by mixing known amounts of DEHA with various solvents and observing for miscibility or the formation of a saturated solution.

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: A sample of DEHA is analyzed using an IR spectrometer to identify characteristic functional groups, such as the ester carbonyl stretch.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., CDCl_3) and analyzing it in an NMR spectrometer to elucidate the detailed molecular structure.
- Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio of the resulting fragments is measured to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(2-ethylhexyl) adipate - Wikipedia [en.wikipedia.org]
- 2. BIS(2-ETHYLHEXYL) ADIPATE - Ataman Kimya [atamanchemicals.com]
- 3. di-(2-Ethylhexyl) adipate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bio Greenware Ltd | DOA - Di(2-Ethylhexyl) Adipate [biogreenware.com]
- 7. Discover the Versatility of 2-Ethylhexyl Esters. [xfriester.com]
- 8. plasticisers.org [plasticisers.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]

- 11. thechemco.com [thechemco.com]
- 12. Bis(2-ethylhexyl) adipate(103-23-1) 13C NMR spectrum [chemicalbook.com]
- 13. Hexanedioic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]
- 14. mzCloud – Bis 2 ethylhexyl adipate [mzcloud.org]
- 15. Hexanedioic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. cdn.who.int [cdn.who.int]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Di(2-ethylhexyl) Adipate (DEHA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204190#chemical-structure-of-di-2-ethylhexyl-adipate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com